molecular formula C7H9BrN2 B13564365 (3-Bromo-6-methylpyridin-2-YL)methanamine

(3-Bromo-6-methylpyridin-2-YL)methanamine

Cat. No.: B13564365
M. Wt: 201.06 g/mol
InChI Key: UGQKCBFNLLLJCT-UHFFFAOYSA-N
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Description

(3-Bromo-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, featuring a bromine atom at the third position, a methyl group at the sixth position, and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-methylpyridin-2-YL)methanamine typically involves the bromination of 6-methylpyridin-2-YL)methanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Oxidation: PhI(OAc)2 and TEMPO in an organic solvent.

    Reduction: LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

Scientific Research Applications

(3-Bromo-6-methylpyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Bromo-6-methylpyridin-2-YL)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methanamine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanamine
  • (6-Methylpyridin-3-yl)methanamine
  • (3-Bromo-2-pyridinyl)methanamine

Uniqueness

(3-Bromo-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

UGQKCBFNLLLJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)CN

Origin of Product

United States

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